

An In-depth Technical Guide to CL-197

Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	CL-197
CAS No.:	1030595-07-3
Cat. No.:	B15363821

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Introduction

CL-197, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and MK-8591, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with significant promise in the treatment of Human Immunodeficiency Virus (HIV) infection. Its unique structural features, including a 3'-hydroxyl group, a 4'-ethynyl substituent on the sugar moiety, and a fluorine atom at the 2-position of the adenine base, contribute to its remarkable antiviral activity and favorable pharmacological profile.^{[1][2]} This technical guide provides a comprehensive overview of the structural analogs and derivatives of **CL-197**, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental methodologies employed in their evaluation.

Core Structure and Mechanism of Action

CL-197 is a nucleoside analog that, after intracellular phosphorylation to its active triphosphate form (EFdA-TP), is incorporated into the nascent viral DNA chain by HIV reverse transcriptase (RT).^[1] Unlike many other NRTIs, **CL-197** possesses a 3'-hydroxyl group, which allows it to act

as a translocation-defective RT inhibitor. After incorporation, it significantly slows down the translocation of the RT enzyme along the DNA template, effectively halting DNA synthesis.[1]

The key structural motifs of **CL-197** that govern its potent anti-HIV activity are:

- **4'-Ethyne Group:** This bulky substituent locks the furanose sugar ring into a "North" conformation (C3'-endo), which is the preferred conformation for binding to the active site of HIV RT.[3] This conformational restriction enhances the efficiency of its incorporation into the viral DNA.
- **2-Fluoro Group:** The fluorine atom at the 2-position of the adenine base serves a dual purpose. It enhances the antiviral potency and, crucially, confers resistance to degradation by the cellular enzyme adenosine deaminase (ADA), thereby increasing the intracellular half-life of the compound.[1][3]
- **3'-Hydroxyl Group:** The presence of the 3'-OH group, which is absent in many traditional NRTIs, contributes to its unique mechanism of action as a translocation inhibitor.[1]

Structural Analogs and Derivatives: A Quantitative Overview

The development of **CL-197** has spurred the synthesis and evaluation of numerous structural analogs to probe the structure-activity landscape and identify compounds with improved properties. These modifications have targeted both the sugar moiety and the purine base.

Modifications at the 4'-Position of the Sugar Moiety

The 4'-position has been a key target for modification to influence the sugar pucker and interaction with the hydrophobic pocket of the RT active site.

Compound/ Analog	4'- Substituent	Base	Anti-HIV-1 Activity (EC ₅₀ , nM)	Cytotoxicity (CC ₅₀ , μM)	Reference(s))
CL-197 (EFdA)	-C≡CH	2- Fluoroadenin e	0.9	> 100	[4]
4'-Cyano-2- fluoro-2'- deoxyadenosi ne	-CN	2- Fluoroadenin e	Potent	Low	[3]
4'-Azido-2'- deoxy-2'-β- fluoro-2'- fluoroadenosi ne	-N ₃	2- Fluoroadenin e	Nanomolar activity	Low	[4]

Modifications of the Nucleobase

Variations in the purine and pyrimidine bases have been explored to understand the impact on antiviral activity and cellular metabolism.

Compound/ Analog	4'- Substituent	Base	Anti-HIV-1 Activity (IC ₅₀ , nM)	Cytotoxicity (CC ₅₀ , μM)	Reference(s))
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-uracil	-C≡CH	Uracil	> 1000	> 100	[5]
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymine	-C≡CH	Thymine	86	> 100	[5]
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine	-C≡CH	Cytosine	1.34	> 100	[5]
4'-Ethynyl-2'-deoxyadenosine (EdA)	-C≡CH	Adenine	Modest	Low	[6]

Experimental Protocols

The evaluation of **CL-197** and its analogs involves a series of standardized chemical and biological assays.

General Synthesis of 4'-Ethynyl-2'-deoxy-2'-fluoroadenosine Analogs

The synthesis of these complex nucleosides often involves a multi-step process. A representative, though not exhaustive, synthetic strategy is outlined below.[5][7]

- **Sugar Moiety Synthesis:** The synthesis typically starts with a suitable carbohydrate precursor. The key steps involve the stereoselective introduction of the 4'-ethynyl group and the 2'-fluoro substituent. Enzymatic desymmetrization and Noyori-type asymmetric transfer hydrogenation are advanced techniques employed to control stereochemistry.[7]
- **Glycosylation:** The modified sugar is then coupled with the desired purine or pyrimidine base. This is often achieved through a silyl-Hilbert-Johnson reaction or similar glycosylation methods.
- **Deprotection:** Finally, protecting groups used during the synthesis are removed to yield the target nucleoside analog.

Anti-HIV Activity Assay

The antiviral activity of the compounds is typically assessed in cell-based assays.

- **Cell Culture:** Human T-lymphoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are used as host cells for HIV-1 infection.
- **Viral Infection:** Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) in the presence of serial dilutions of the test compounds.
- **Quantification of Viral Replication:** After a defined incubation period (typically 4-6 days), the extent of viral replication is measured. Common methods include:
 - **p24 Antigen Capture ELISA:** This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.
 - **Reverse Transcriptase Activity Assay:** This colorimetric assay measures the activity of the HIV RT enzyme released from progeny virions.[8]
 - **Reporter Gene Assays:** Cell lines containing an HIV-1 long terminal repeat (LTR)-driven reporter gene (e.g., luciferase or β -galactosidase) are used to quantify viral gene expression.
- **Data Analysis:** The concentration of the compound that inhibits viral replication by 50% (EC_{50}) is determined from the dose-response curve.

Cytotoxicity Assay

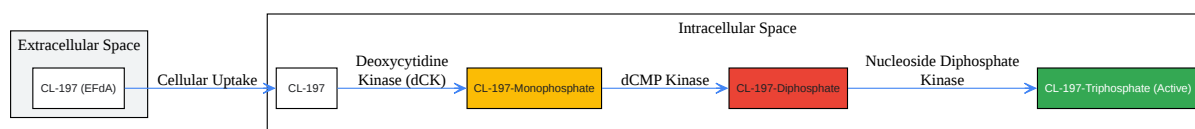
To assess the therapeutic index, the cytotoxicity of the compounds is evaluated in the same cell lines used for the antiviral assays.

- Cell Treatment: Uninfected cells are incubated with serial dilutions of the test compounds.
- Viability Assessment: After the incubation period, cell viability is measured using methods such as:
 - MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
 - Trypan Blue Exclusion: This method counts the number of viable cells that can exclude the dye.
- Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to EC₅₀.

Visualizations

Intracellular Activation Pathway of CL-197 (EFdA)

The following diagram illustrates the intracellular phosphorylation cascade that converts **CL-197** into its active triphosphate form.

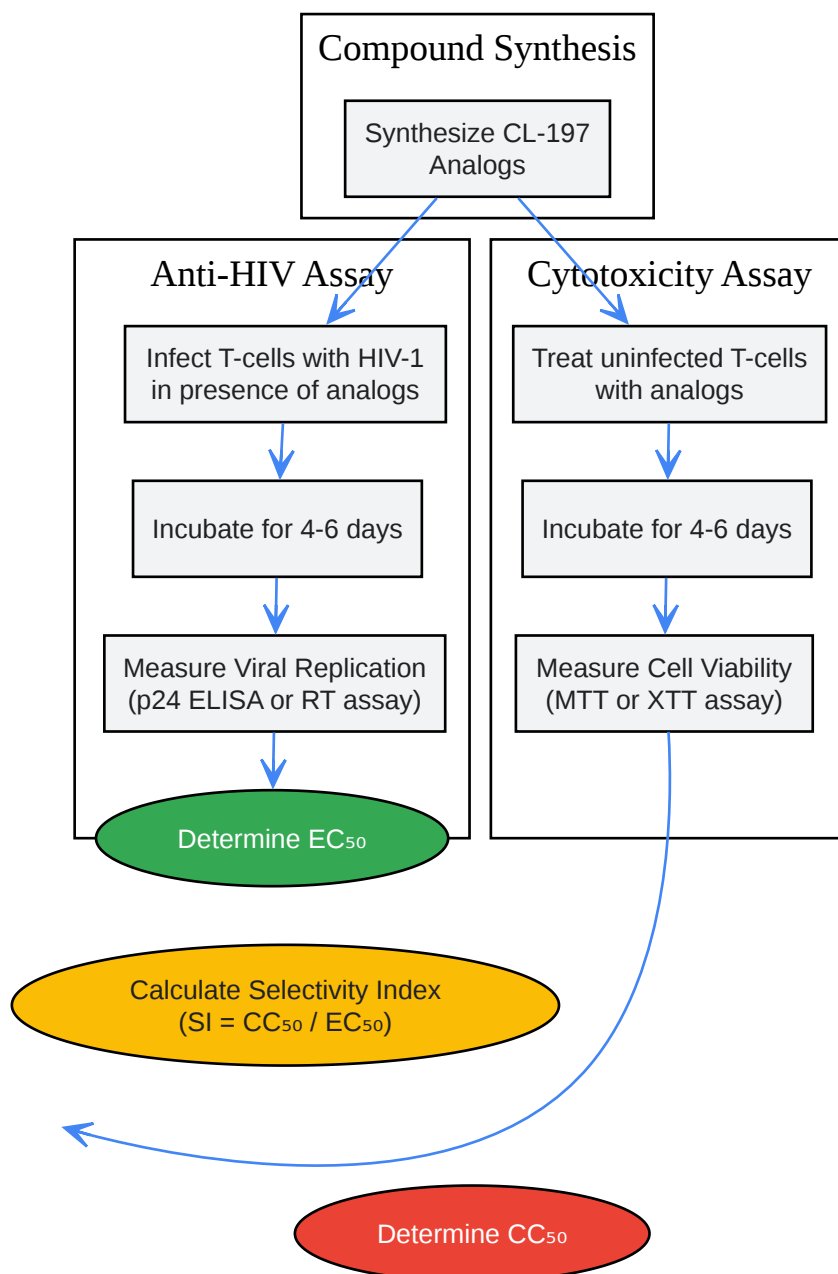


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Caption: Intracellular phosphorylation of **CL-197** to its active triphosphate form.

Experimental Workflow for Anti-HIV Activity and Cytotoxicity Testing

This diagram outlines the general workflow for evaluating the biological activity of **CL-197** analogs.

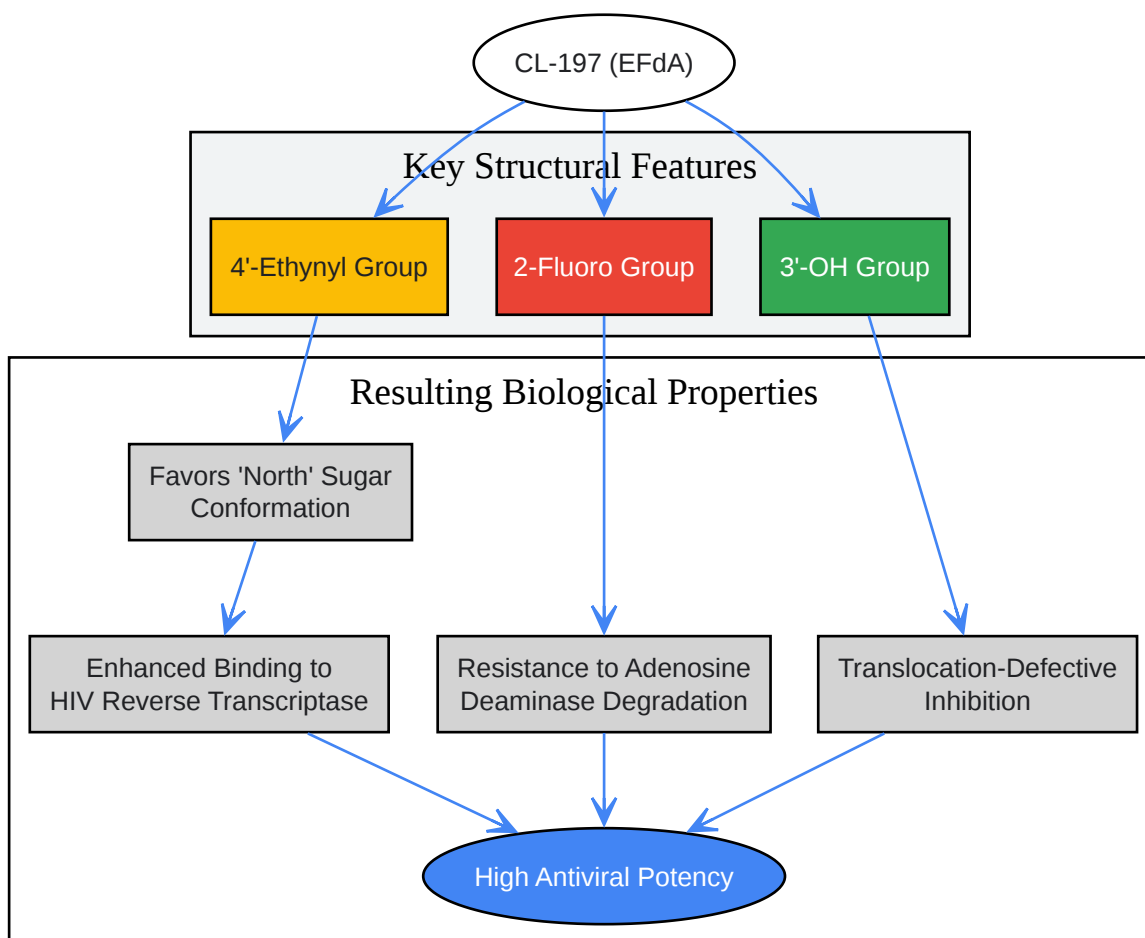


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Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of **CL-197** analogs.

Structure-Activity Relationship Logic

This diagram illustrates the key structural features of **CL-197** and their impact on its biological properties.



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Caption: Key structure-activity relationships of **CL-197**.

Conclusion

CL-197 and its structural analogs represent a promising class of NRTIs for the treatment of HIV-1 infection. The unique combination of a 4'-ethynyl group, a 2-fluoro substituent, and a 3'-hydroxyl group confers exceptional potency, a favorable resistance profile, and a distinct mechanism of action. The structure-activity relationships elucidated through the study of its analogs provide a rational basis for the design of next-generation anti-HIV therapeutics. Further

research into novel modifications of the **CL-197** scaffold may lead to the development of even more effective and safer treatment options for individuals living with HIV.

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- To cite this document: BenchChem. [An In-depth Technical Guide to CL-197 Structural Analogs and Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15363821/docs#an-in-depth-technical-guide-to-cl-197-structural-analogs-and-derivatives>]

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